N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-15(2)33-12-6-11-29-22(32)17-7-4-5-8-20(17)30-23(29)27-28-24(30)34-14-21(31)26-19-10-9-16(3)13-18(19)25/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDMRJQFFKGILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C₁₈H₃₁ClN₄O₂S
- Molecular Weight : 396.00 g/mol
Structural Features
- The presence of a chloro group at the 2-position of the phenyl ring enhances lipophilicity.
- The triazoloquinazoline moiety is known for its diverse biological activities, particularly in anti-cancer and anti-inflammatory applications.
Anticancer Properties
Recent studies have indicated that compounds containing triazoloquinazoline structures exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of similar compounds on human cancer cell lines (e.g., A549 lung cancer cells), results showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide | A549 | 5.0 |
| Control Drug (e.g., Doxorubicin) | A549 | 0.5 |
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The triazoloquinazoline scaffold is known to interact with ATP-binding sites in kinases, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria using the disk diffusion method.
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazoloquinazoline core.
- Introduction of the thioacetamide group through nucleophilic substitution.
- Final modifications to achieve desired biological activity.
Synthesis Pathway Overview
- Step 1 : Synthesis of the triazoloquinazoline core.
- Step 2 : Thioether formation with appropriate thiols.
- Step 3 : Acetylation to form the final compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
